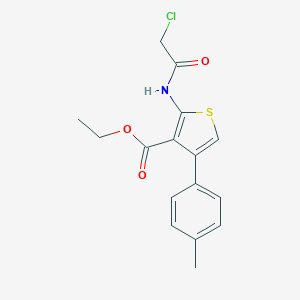

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

Descripción general

Descripción

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Chloro-acetylamino Group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as pyridine to form the chloro-acetylamino group.

Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable catalysts and reagents to ensure consistent quality and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of amides or thioethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The presence of the chloroacetylamino group in this compound enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them candidates for further investigation in drug development .

Anti-inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory effects. The structural features of 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester may contribute to its ability to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. Researchers utilize it as an intermediate in the preparation of other thiophene derivatives that are important in pharmaceuticals and agrochemicals .

Photochemical Applications

The unique electronic properties of thiophene compounds make them suitable for photochemical applications, including organic photovoltaics and light-emitting diodes (LEDs). The ethyl ester group enhances solubility and processability, which are critical parameters in the development of organic electronic materials .

Materials Science

Conductive Polymers

Thiophene-based compounds are integral to the development of conductive polymers. The incorporation of this compound into polymer matrices can improve electrical conductivity and stability, making it suitable for applications in sensors and flexible electronics .

Nanocomposite Materials

Research is ongoing into the use of this compound in nanocomposite materials where it acts as a modifier or filler to enhance mechanical and thermal properties. The integration of thiophene derivatives into polymer composites can lead to improved performance characteristics essential for advanced material applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester

- 2-(2-Chloro-acetylamino)-4-(4-chloro-phenyl)-thiophene-3-carboxylic acid ethyl ester

Uniqueness

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester, also known by its CAS number 138098-81-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₆H₁₆ClNO₃S

- Molecular Weight : 337.81 g/mol

- Structure : The compound features a thiophene ring substituted with a p-tolyl group and an acetylamino group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antibacterial and anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against several strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 mg/dm³ |

| Acinetobacter baumannii | 0.5 mg/dm³ |

These results suggest that the compound can effectively inhibit the growth of resistant bacterial strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antibacterial effects, this compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A study published in a peer-reviewed journal evaluated the efficacy of various thiophene derivatives, including this compound, against multi-drug resistant bacteria. The findings indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a lead compound for antibiotic development . -

Inflammation Model :

Another investigation assessed the anti-inflammatory effects using a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential utility in treating inflammatory conditions .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting bacterial cell wall synthesis and modulating inflammatory pathways through cytokine inhibition.

Propiedades

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIBJQATNJJSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352314 | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138098-81-4 | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.